1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
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Description
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a compound that falls under the category of benzimidazoles. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating conditions . Another approach involves the condensation of o-phenylenediamine with aldehyde in the presence of iodobenzene diacetate (IBD), HCl/H2O2, CAN/H2O2, polyethelence glycol (PEG-100), (NH4)H2PW12O40, Cp2ZrCl2 .Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of benzimidazole derivatives can be determined by NMR, IR and HRMS techniques .Chemical Reactions Analysis
Benzimidazoles can be synthesized from indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids through a novel HBTU-promoted methodology . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazoles can be determined using various techniques. For instance, the molecular weight of 1H-Benzimidazole-2-carboxylic acid is 162.15 .Safety And Hazards
Future Directions
Benzimidazoles and their derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . Therefore, the future research directions could focus on exploring more therapeutic uses of benzimidazoles and their derivatives.
properties
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAKCUOJBWTKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467631 |
Source
|
Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
CAS RN |
124340-89-2 |
Source
|
Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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